7-Chlorobenzo[d]isoxazol-3-amine
CAS No.: 927413-64-7
Cat. No.: VC2856567
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
![7-Chlorobenzo[d]isoxazol-3-amine - 927413-64-7](/images/structure/VC2856567.png)
Specification
CAS No. | 927413-64-7 |
---|---|
Molecular Formula | C7H5ClN2O |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 7-chloro-1,2-benzoxazol-3-amine |
Standard InChI | InChI=1S/C7H5ClN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) |
Standard InChI Key | VIGBJYXDYNXBGK-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)ON=C2N |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)ON=C2N |
Introduction
Basic Properties and Identification
7-Chlorobenzo[d]isoxazol-3-amine is a heterocyclic organic compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol. It is identified by CAS number 927413-64-7 and is primarily used for research purposes. The compound features a benzoisoxazole core structure with a chlorine substituent at position 7 and an amine group at position 3, creating a unique chemical entity with specific reactivity patterns and potential biological interactions. This compound belongs to the broader class of benzisoxazoles, which have garnered attention in medicinal chemistry for their diverse pharmacological properties.
The compound is characterized by the following identifiers and structural information:
Parameter | Information |
---|---|
CAS Number | 927413-64-7 |
Molecular Formula | C7H5ClN2O |
Molecular Weight | 168.58 g/mol |
IUPAC Name | 7-chloro-1,2-benzoxazol-3-amine |
SMILES Notation | C1=CC2=C(C(=C1)Cl)ON=C2N |
InChIKey | VIGBJYXDYNXBGK-UHFFFAOYSA-N |
Table 1: Key identifiers and structural information for 7-Chlorobenzo[d]isoxazol-3-amine.
Chemical Structure and Characteristics
When comparing 7-Chlorobenzo[d]isoxazol-3-amine to related compounds such as 5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8), the positioning and number of chlorine substituents significantly affect the electronic distribution within the molecule, potentially altering its pharmacological profile . Similarly, the presence of an amine group rather than other functional groups like hydroxyl (as in CBIO) or nitrile creates different hydrogen bonding patterns and reactivity profiles.
Structural Comparison with Related Compounds
The structural features of 7-Chlorobenzo[d]isoxazol-3-amine can be better understood through comparison with related compounds:
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5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8): Contains an additional chlorine atom at position 5, potentially altering lipophilicity and electronic distribution .
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5-Chloro-benzo[d]isoxazol-3-ol (CBIO): Features a hydroxyl group instead of an amine at position 3, changing hydrogen bonding capabilities and pharmacological properties .
These structural variations highlight the importance of substitution patterns in benzoisoxazole derivatives and their impact on potential biological activities.
Biological Activity Profile
Antimicrobial Activity
Isoxazole derivatives have demonstrated promising activity against various bacterial and fungal species. The presence of the chlorine substituent and amine group in 7-Chlorobenzo[d]isoxazol-3-amine may contribute to potential antimicrobial effects through specific interactions with microbial targets.
Structure-Activity Relationships
Research on related benzoisoxazole compounds provides insights into possible structure-activity relationships relevant to 7-Chlorobenzo[d]isoxazol-3-amine:
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The position and nature of substituents on the benzene ring significantly impact biological activity and potency
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The amine group at position 3 may form hydrogen bonds with target proteins, similar to how nitrogen-containing groups in related compounds interact with residues such as Gly313 in DAAO
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The chlorine atom at position 7, being electron-withdrawing, likely influences the compound's electronic distribution, lipophilicity, and membrane permeability
Research Status and Future Directions
Current Research Status
Research Direction | Rationale | Potential Impact |
---|---|---|
DAAO Inhibition | Related compounds show activity | Pain management, neurological disorders |
Antimicrobial Activity | Isoxazole class shows promising activity | New antimicrobial agents |
Anticancer Research | Structural features suggest potential | Novel cancer therapeutics |
SAR Studies | Understanding impact of structural modifications | More effective derivatives |
Table 2: Potential research directions for 7-Chlorobenzo[d]isoxazol-3-amine.
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